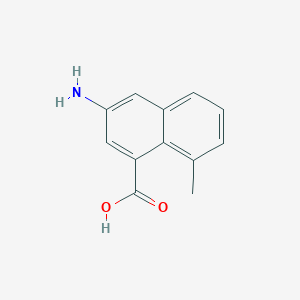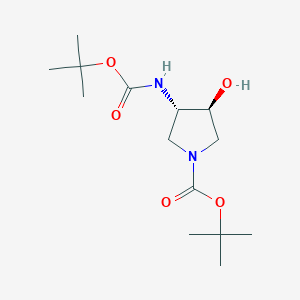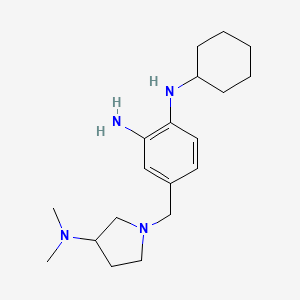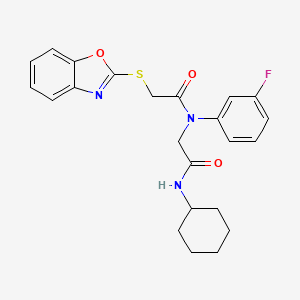
2-(Benzooxazol-2-ylsulfanyl)-N-cyclohexylcarbamoylmethyl-N-(3-fluoro-phenyl)-acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Benzooxazol-2-ylsulfanyl)-N-cyclohexylcarbamoylmethyl-N-(3-fluoro-phenyl)-acetamide is a complex organic compound that features a benzooxazole ring, a cyclohexylcarbamoylmethyl group, and a fluoro-phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzooxazol-2-ylsulfanyl)-N-cyclohexylcarbamoylmethyl-N-(3-fluoro-phenyl)-acetamide typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the benzooxazole ring followed by the introduction of the sulfanyl group. The cyclohexylcarbamoylmethyl and fluoro-phenyl groups are then introduced through subsequent reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques to ensure the final product’s purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(Benzooxazol-2-ylsulfanyl)-N-cyclohexylcarbamoylmethyl-N-(3-fluoro-phenyl)-acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The fluoro-phenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(Benzooxazol-2-ylsulfanyl)-N-cyclohexylcarbamoylmethyl-N-(3-fluoro-phenyl)-acetamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The benzooxazole ring and the fluoro-phenyl group can play crucial roles in binding to these targets, while the cyclohexylcarbamoylmethyl group may influence the compound’s pharmacokinetic properties.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(3-Fluoro-phenyl)-benzooxazol-5-ylamine
- 4-Fluoro-benzoic acid 4-(benzooxazol-2-ylsulfanyl)-but-2-ynyl ester
Uniqueness
2-(Benzooxazol-2-ylsulfanyl)-N-cyclohexylcarbamoylmethyl-N-(3-fluoro-phenyl)-acetamide is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the benzooxazole ring, the sulfanyl group, and the fluoro-phenyl group makes it distinct from other similar compounds, potentially leading to unique applications and activities.
Propiedades
Fórmula molecular |
C23H24FN3O3S |
|---|---|
Peso molecular |
441.5 g/mol |
Nombre IUPAC |
2-(N-[2-(1,3-benzoxazol-2-ylsulfanyl)acetyl]-3-fluoroanilino)-N-cyclohexylacetamide |
InChI |
InChI=1S/C23H24FN3O3S/c24-16-7-6-10-18(13-16)27(14-21(28)25-17-8-2-1-3-9-17)22(29)15-31-23-26-19-11-4-5-12-20(19)30-23/h4-7,10-13,17H,1-3,8-9,14-15H2,(H,25,28) |
Clave InChI |
DCGBWGOOLFEARR-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)NC(=O)CN(C2=CC(=CC=C2)F)C(=O)CSC3=NC4=CC=CC=C4O3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


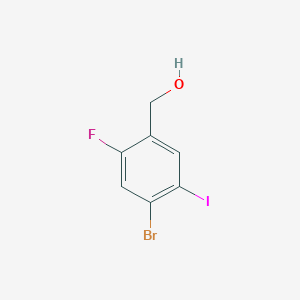
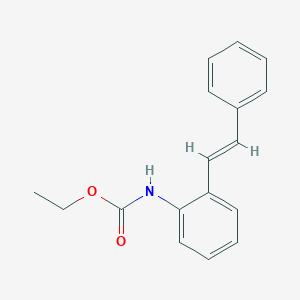

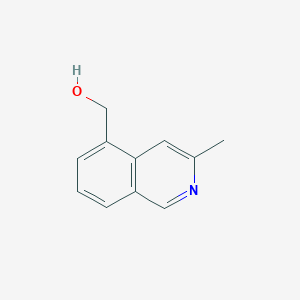
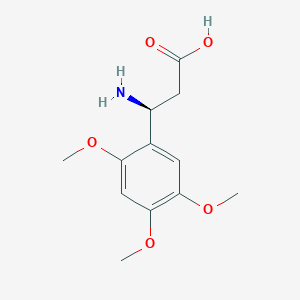
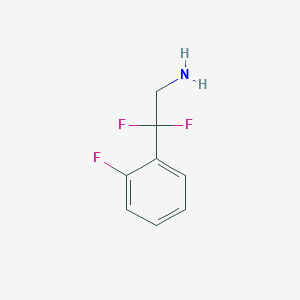
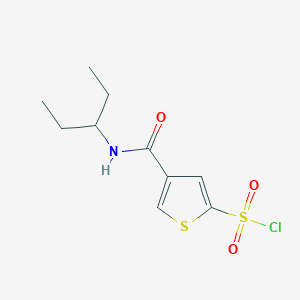
![[(2R,3R,4R,5R)-5-acetamido-2,3,4-trihydroxy-6-oxohexyl] dihydrogen phosphate](/img/structure/B12838487.png)
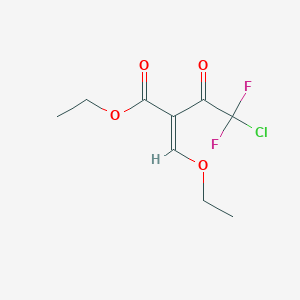
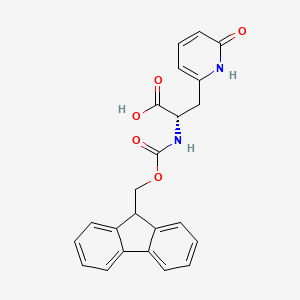
![Chloroform;tridecacyclo[24.20.2.02,25.04,45.07,44.09,42.010,39.012,37.015,36.017,34.018,31.020,29.023,28]octatetraconta-1(46),2(25),3,5,7,9,11,13,15,17,19,21,23,26,28,30,32,34,36,38,40,42,44,47-tetracosaene](/img/structure/B12838496.png)
